5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group attached to a pyrazole ring. The phenyl group attached to the pyrazole ring further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This is followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The pyridine ring is then chlorinated at the 5 and 6 positions using reagents like thionyl chloride or phosphorus pentachloride. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagents such as EDCI or DCC.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO, elevated temperatures.
Major Products:
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5,6-Dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological outcome. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide: Similar structure with a cyclopentyl group instead of the pyrazole ring.
5,6-Dichloro-N-(2-pyridyl)pyridine-3-carboxamide: Similar structure with a pyridyl group instead of the pyrazole ring.
Uniqueness: 5,6-Dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is unique due to the presence of the pyrazole ring and the phenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
IUPAC Name |
5,6-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-6-10(7-18-14(13)17)15(22)20-11-8-19-21(9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPZJSAHVQMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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